![molecular formula C8H7FO3 B1344727 2-(2-Fluoro-3-hydroxyphenyl)acetic acid CAS No. 1213229-25-4](/img/structure/B1344727.png)
2-(2-Fluoro-3-hydroxyphenyl)acetic acid
Overview
Description
2-(2-Fluoro-3-hydroxyphenyl)acetic acid is a chemical compound with the molecular formula C8H7FO3 . It has a molecular weight of 170.14 .
Molecular Structure Analysis
The InChI code for 2-(2-Fluoro-3-hydroxyphenyl)acetic acid is 1S/C8H7FO3/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3,10H,4H2,(H,11,12) . This indicates that the molecule consists of a phenyl group (C6H5-) attached to a carboxylic acid group (-COOH) and a fluorine atom.Physical And Chemical Properties Analysis
2-(2-Fluoro-3-hydroxyphenyl)acetic acid is a powder . The storage temperature and shipping temperature are not specified .Scientific Research Applications
Hydrogen Peroxide Measurement
2-(2-Fluoro-3-hydroxyphenyl)acetic acid has been utilized in the measurement of hydrogen peroxide in seawater. Miller and Kester (1988) adapted a fluorometric method involving the dimerization of (p-hydroxyphenyl)acetic acid by hydrogen peroxide in the presence of peroxidase, which produces a stable product suitable for analysis in marine environments (Miller & Kester, 1988).
Fluorination in Radiochemistry
Chirakal et al. (1991) explored the direct fluorination of various compounds including 3-hydroxyphenyl acetic acid, leading to the production of fluoro derivatives. This research is significant in the field of radiochemistry, particularly in the synthesis of radiolabeled compounds for medical imaging (Chirakal et al., 1991).
Chiral Derivation Agent
Research by Hamman et al. (1987) demonstrates the use of 2-fluoro-2-phenyl acetic acid as a derivatizing chiral agent. They found that the acid could distinguish enantiomers and determine enantiomeric excess of secondary alcohols through 19F NMR spectra of corresponding esters (Hamman et al., 1987).
EGFR Inhibitor Synthesis
Hao et al. (2019) reported a synthetic route for an EGFR inhibitor, where 2-(5-fluoro-2-hydroxyphenyl)-2-(1-oxoisoindolin-2-yl) acetic acid (EAI045) was produced. This work is crucial in pharmaceutical chemistry, showcasing a scalable process for synthesizing this specific EGFR inhibitor (Hao et al., 2019).
Fluorometric Method for Air Quality Analysis
Lazrus et al. (1986) developed a fluorometric method for measuring H2O2 vapor in air, employing (p-hydroxyphenyl)acetic acid in the presence of peroxidase enzyme. This method is significant in environmental monitoring and air quality analysis (Lazrus et al., 1986).
Comparative Study of Halogenated Phenylacetic Acids
Srivastava et al. (2015) conducted a comprehensive study on halogenated phenylacetic acids, including 2-(2-fluorophenyl)acetic acid, focusing on their reactivity, acidity, and vibrational spectra. This study provides valuable insights for the chemical industry and academia in understanding the properties of these compounds (Srivastava et al., 2015).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s possible that the fluoro and hydroxy groups on the phenyl ring could influence its interactions with its targets, potentially altering enzyme activity or receptor binding .
Biochemical Pathways
Phenylacetic acid derivatives can participate in various biochemical processes, but without specific research on this compound, it’s difficult to predict which pathways it might affect .
Pharmacokinetics
The presence of the fluoro and hydroxy groups could influence its metabolism and excretion, potentially affecting its bioavailability .
Result of Action
The molecular and cellular effects of 2-(2-Fluoro-3-hydroxyphenyl)acetic acid are not well documented. Given its structural similarity to phenylacetic acid, it may share some of its effects, such as influencing cellular metabolism or signaling. These effects would depend on its specific targets and mode of action .
properties
IUPAC Name |
2-(2-fluoro-3-hydroxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3,10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTNQWSUMWOLKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoro-3-hydroxyphenyl)acetic acid | |
CAS RN |
1213229-25-4 | |
Record name | 2-(2-fluoro-3-hydroxyphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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